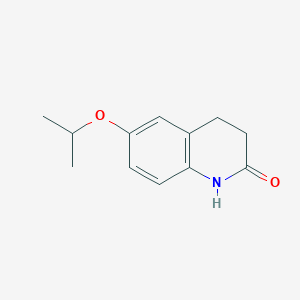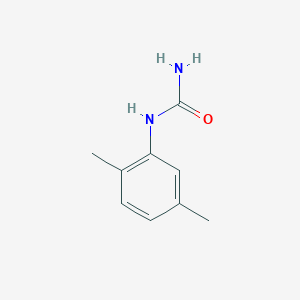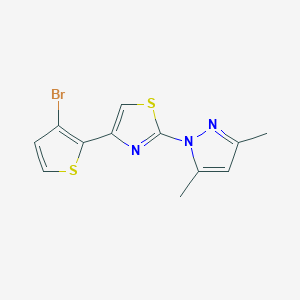
4-(3-bromo-2-thienyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(3-bromo-2-thienyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole" is a heterocyclic molecule that contains several interesting structural features, including a brominated thiophene ring, a pyrazole ring, and a thiazole ring. These structural motifs are commonly found in compounds with potential applications in various fields such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of thieno[3,4-b]pyrazine-based monomers for the creation of donor-acceptor copolymers for photovoltaic devices has been described . Similarly, the synthesis of 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles involves the suspension of brominated naphthalen-1-ols in DMSO, followed by the addition of iodine and reflux . Although the exact synthesis of the compound is not detailed, these methods provide insight into the potential synthetic routes that could be adapted for its creation.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was elucidated using NMR, IR spectroscopy, and X-ray diffraction studies . These techniques are crucial for confirming the molecular structure of the compound , as they provide detailed information about the arrangement of atoms and the presence of specific functional groups.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds has been explored in the literature. The reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate leads to functionalized thieno[2,3-b]pyrazine derivatives through a tandem [3+2] cycloaddition and ring transformation . This indicates that the compound may also undergo interesting ring transformations and cycloadditions, which could be useful for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated to some extent. The optical properties, electrochemical behavior, and energy levels of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor-acceptor copolymers were studied, which are relevant for their application in photovoltaic devices . These properties are likely to be influenced by the specific substituents and the overall molecular structure of the compound .
Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocycles
The Chemistry of Heterocyclic Compounds :A review highlighted the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives as valuable building blocks for the synthesis of various heterocyclic compounds, including thiazoles and pyrazoles. These compounds offer mild reaction conditions for generating versatile dyes and heterocycles from a wide range of precursors, suggesting potential for creating analogs of the specified compound for diverse applications (Gomaa & Ali, 2020).
Applications in Antifungal and Antimicrobial Research
Antifungal Applications :Research on small molecules against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms, included a study of compounds with structures similar to the one . These studies emphasize the significance of thiophene and pyrazole derivatives in developing antifungal pharmacophores, offering insights into potential agricultural applications (Kaddouri et al., 2022).
Role in Medicinal Chemistry and Drug Design
Synthesis and Biological Activities :A concise review on the synthesis of pyrazole heterocycles discussed their widespread biological activities, including anticancer, analgesic, and anti-inflammatory properties. This suggests that derivatives of the specified compound could have significant potential in the development of new therapeutic agents, leveraging the pharmacophoric properties of pyrazoles (Dar & Shamsuzzaman, 2015).
Potential in Organic Synthesis and Functional Materials
Synthesis of Functional Heterocycles :A review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlighted the chemical and biological properties of these compounds. This underscores the utility of such derivatives in synthesizing biologically active molecules and suggests potential pathways for synthesizing and modifying compounds similar to "4-(3-bromo-2-thienyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole" for specific scientific applications (Abdurakhmanova et al., 2018).
Propiedades
IUPAC Name |
4-(3-bromothiophen-2-yl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3S2/c1-7-5-8(2)16(15-7)12-14-10(6-18-12)11-9(13)3-4-17-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGIGGSFXXGJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=C(C=CS3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-2-thienyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

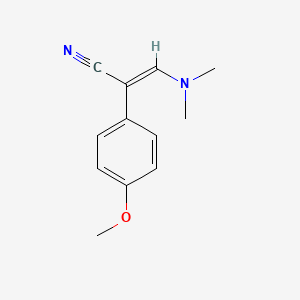
![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)
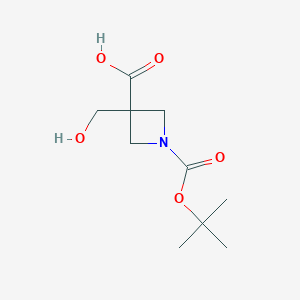
![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)
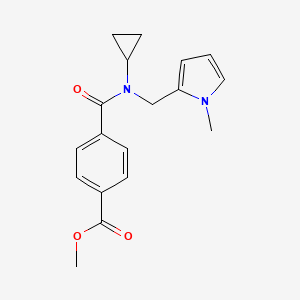
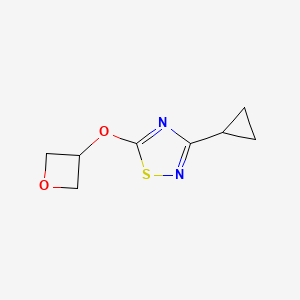


![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)
![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)
